N-(furan-2-ylmethyl)-3-methoxybenzamide is a complex organic compound characterized by its unique structural features, which include a furan ring and a methoxy-substituted benzamide moiety. Its chemical formula is , and it has garnered interest in various scientific fields due to its potential biological activities and applications.
This compound can be synthesized through various organic reactions, and it is available from specialty chemical suppliers for research purposes. The synthesis often involves multi-step processes that can be tailored for specific applications in medicinal chemistry, organic synthesis, and material science.
N-(furan-2-ylmethyl)-3-methoxybenzamide falls under the category of organic compounds, specifically amides. It is classified based on its functional groups: the furan ring contributes to its heterocyclic classification, while the methoxy group and amide functional group define its reactivity and interaction with biological systems.
The synthesis of N-(furan-2-ylmethyl)-3-methoxybenzamide typically involves several steps:
The molecular structure of N-(furan-2-ylmethyl)-3-methoxybenzamide can be represented as follows:
XWZASLLKHUWSQY-UHFFFAOYSA-N
COC1=CC=C(C=C1)C(=O)NCC2=CC=CO2
N-(furan-2-ylmethyl)-3-methoxybenzamide can undergo several chemical reactions:
Common reagents for these reactions include:
These reactions are significant for modifying the compound for various applications in medicinal chemistry.
The mechanism of action of N-(furan-2-ylmethyl)-3-methoxybenzamide involves its interaction with biological targets such as enzymes or receptors.
The exact molecular targets depend on the context of use and further biological evaluation.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 233.24 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications.
N-(furan-2-ylmethyl)-3-methoxybenzamide has several scientific uses:
CAS No.: 6581-06-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 50815-87-7
CAS No.: 85252-29-5